Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate
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Overview
Description
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is an organic compound with a pyridine ring structure substituted with a hydroxyl group, a phenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate typically involves the reaction of 2-hydroxy-5-phenylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-5-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Methyl 2-hydroxy-5-ethylpyridine-3-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Methyl 2-hydroxy-5-propylpyridine-3-carboxylate: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group can enhance the compound’s stability, hydrophobicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a hydroxyl group and a carboxylate ester, which contribute to its biological activities. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, altering their structure and function.
- Aromatic Interactions : The phenyl group allows for π-π interactions with other aromatic systems, which may affect enzyme activity and receptor binding.
Antioxidant Activity
Research has indicated that this compound exhibits strong antioxidant properties. A study utilized the DPPH assay to evaluate the compound's ability to scavenge free radicals. The results demonstrated a marked decrease in absorbance at 517 nm, indicating effective radical scavenging activity.
Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
---|---|---|
Control | 0.800 | 0% |
25 | 0.650 | 18.75% |
50 | 0.500 | 37.50% |
100 | 0.350 | 56.25% |
200 | 0.200 | 75% |
This data suggests that the compound's antioxidant capacity increases with concentration, making it a potential candidate for further development in oxidative stress-related conditions .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects using cell-based assays where pro-inflammatory cytokine production was measured in stimulated macrophages. Results indicated that this compound significantly reduced the production of TNF-α and IL-1β at concentrations as low as 10 µM.
Compound | IC50 (µM) |
---|---|
Methyl 2-hydroxy... | 10 |
Control (Dexamethasone) | <1 |
This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Study: Anticancer Potential
A notable study explored the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound showed selective growth inhibition with GI50 values indicating potent activity:
Cell Line | GI50 (µM) |
---|---|
MCF-7 | 12 |
NCI-H460 | >100 |
This selectivity suggests that the compound may be more effective against certain types of cancer cells while exhibiting lower toxicity towards others .
Properties
IUPAC Name |
methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-12(11)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWARGQQSMLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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